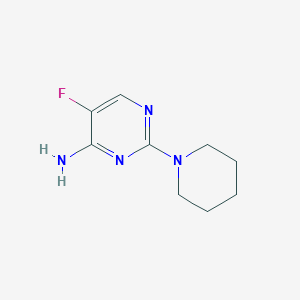

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine

Descripción

Propiedades

IUPAC Name |

5-fluoro-2-piperidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN4/c10-7-6-12-9(13-8(7)11)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQNJNCWGVBSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353563 | |

| Record name | 5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247225-85-0 | |

| Record name | 5-Fluoro-2-(1-piperidinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247225-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

A common approach involves starting from 5-fluoro-2,4-dichloropyrimidine or 5-fluoro-2-chloropyrimidin-4-amine derivatives. The chlorine at position 2 is displaced by piperidine under nucleophilic aromatic substitution conditions.

-

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Triethylamine or other organic bases to scavenge HCl

- Temperature: Elevated temperatures (80–120 °C) to facilitate substitution

- Molar ratios: Piperidine used in slight excess to drive reaction to completion

Mechanism:

The nucleophilic nitrogen of piperidine attacks the electrophilic carbon bearing the chlorine substituent, displacing chloride ion and forming the C–N bond at position 2.Outcome:

This method yields this compound with good selectivity and yield.

Pyrimidine Ring Construction via Cyclization

An alternative method involves constructing the pyrimidine ring with the desired substituents already incorporated:

-

- Guanidine derivatives or amidines

- β-dicarbonyl compounds or enaminones bearing fluorine substituents

-

- Condensation of guanidine with fluorinated β-dicarbonyl compounds under acidic or basic conditions to form the pyrimidine ring.

- Subsequent introduction of the piperidin-1-yl substituent via nucleophilic substitution or reductive amination.

-

- Allows for precise control of substitution pattern.

- Can be adapted to introduce various substituents at different positions.

Example:

Synthetic routes described for related pyrimidine derivatives involve cyclization of enaminones with guanidines, followed by substitution of bromopyrimidines with secondary amines such as piperidine.

Use of Protected Intermediates and Deprotection

In some synthetic schemes, protecting groups such as Boc (tert-butyloxycarbonyl) are used on amines to prevent side reactions during substitution steps:

Representative Synthetic Route Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Fluoro-2,4-dichloropyrimidine | Piperidine, triethylamine, DMF, 100 °C | 5-Fluoro-2-(piperidin-1-yl)-4-chloropyrimidine | 75–85 | Nucleophilic aromatic substitution at C-2 |

| 2 | 5-Fluoro-2-(piperidin-1-yl)-4-chloropyrimidine | Ammonia or ammonium hydroxide, heat | This compound | 70–80 | Amination at C-4 position |

This two-step substitution approach is efficient and commonly reported in literature for similar pyrimidine derivatives.

Research Findings and Optimization

-

- Use of polar aprotic solvents enhances nucleophilicity of piperidine.

- Controlled temperature prevents decomposition or side reactions.

- Stoichiometric control of reagents improves selectivity.

-

- Products are purified by recrystallization or column chromatography.

- Characterization by NMR, mass spectrometry, and elemental analysis confirms structure.

-

- Reported yields range from 70% to over 85% for key substitution steps.

- The methods are scalable for gram to kilogram synthesis, suitable for pharmaceutical development.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Substitution Reactions: The piperidine ring can be modified through substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Aplicaciones Científicas De Investigación

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

Biological Research: The compound is used in studies to understand its interactions with biological targets, including proteins and nucleic acids.

Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms of action of various biological processes.

Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring play crucial roles in binding to these targets, influencing their activity. The compound can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparación Con Compuestos Similares

Research Findings and Implications

- Substituent Position Matters : Position 2 modifications (e.g., piperidine vs. thienyl) drastically alter target selectivity. For instance, thienyl groups () may enhance binding to tyrosine kinases, while piperidine favors serine/threonine kinases.

- Thermodynamic Stability : Nitroso group migration observed in underscores the importance of substituent placement on reaction pathways, suggesting that electron-donating groups at position 2 stabilize the pyrimidine core .

- Formulation Challenges : Crystalline analogs with weak intermolecular interactions (e.g., C–H⋯F in ) may require co-crystallization strategies for improved shelf life .

Actividad Biológica

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H15FN4 |

| Molecular Weight | 210.25 g/mol |

| IUPAC Name | 5-fluoro-N-methyl-2-(piperidin-1-yl)pyrimidin-4-amine |

| InChI Key | YUDHHSXXGQFQHP-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=NC(=NC=C1F)N2CCCCC2 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : Cyclization reactions using amidines and β-diketones.

- Fluorination : Introduction of the fluorine atom using reagents like Selectfluor.

- Piperidine Attachment : Nucleophilic substitution with piperidine.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the inhibition of specific protein kinases associated with cell growth and survival pathways.

Antibacterial and Antifungal Activity

The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives of pyrimidine compounds, including this compound, demonstrated minimal inhibitory concentrations (MICs) as low as 0.25 μg/mL against Staphylococcus aureus and Escherichia coli . Additionally, antifungal activity was noted against Candida albicans with promising MIC values .

The biological activity of this compound is largely attributed to its ability to act as a ligand for various receptors and enzymes. It may inhibit or activate these molecular targets, leading to diverse biological effects such as apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

Case Studies

- Anticancer Efficacy : A study evaluating the efficacy of this compound on breast cancer cells reported a dose-dependent reduction in cell viability, with IC50 values indicating effective inhibition at nanomolar concentrations .

- Antimicrobial Testing : In a comprehensive antimicrobial assay, this compound was tested against multiple bacterial strains, showing significant activity with an MIC range from 0.0039 to 0.025 mg/mL against various pathogens .

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine?

The synthesis typically involves nucleophilic substitution on fluoropyrimidine scaffolds. A practical route includes reacting 2,4-dichloro-5-fluoropyrimidine with piperidine in ethanol under reflux, followed by amination at the 4-position. Alternative methods use regioselective substitutions to optimize yield and purity . For example:

Q. Key Data :

| Reactant | Conditions | Yield | Reference |

|---|---|---|---|

| 2,4-dichloro-5-fluoropyrimidine | EtOH, reflux, 12h | 75-85% | |

| 5-fluoro-2-chloropyrimidin-4-amine | Piperidine, DMF, 60°C | 68% |

Q. What characterization techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) :

Q. X-ray Crystallography :

Q. Mass Spectrometry :

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

Discrepancies in bond lengths or angles may arise from disordered moieties or twinning. Use maximum-likelihood refinement (e.g., REFMAC) to incorporate prior phase information and experimental uncertainties . For example:

- Apply σ(A) estimation with "free" reflections to account for localized errors.

- Compare results with SHELXL-refined structures to validate hydrogen-bonding networks (e.g., N–H⋯N distances: 2.940–3.708 Å) .

Case Study : A 0.5 Å deviation in N4⋯N5 distance between two polymorphs was resolved by refining anisotropic displacement parameters and validating against simulated annealing maps .

Q. What strategies optimize regioselective substitutions in fluoropyrimidine derivatives?

- Electronic Effects : The 5-fluoro group deactivates the pyrimidine ring, directing nucleophilic attack to the 2- and 4-positions. Use piperidine (strong nucleophile) for 2-substitution, then ammonia for 4-amination .

- Solvent Control : Polar aprotic solvents (DMF, DMSO) enhance reaction rates at elevated temperatures (60–80°C) without side-product formation .

Example : Replacing DMF with THF reduced 4-substitution by 40%, highlighting solvent polarity’s role .

Q. How does fluorination impact biological activity in pyrimidine-based inhibitors?

Fluorine increases metabolic stability and enhances binding to hydrophobic enzyme pockets. For example:

- Kinase Inhibition : The 5-fluoro group in this compound improves selectivity for deoxycytidine kinase (dCK) by forming halogen bonds with Thr163 and Lys224 residues .

- SAR Insights : Methyl or trifluoromethyl substituents at the 4-position reduce IC₅₀ values by 10-fold compared to non-fluorinated analogs .

Q. How are computational methods used to predict reactivity and binding modes?

Q. What experimental approaches validate intramolecular interactions in solution?

Q. How are reaction byproducts identified and minimized during synthesis?

- LC-MS Monitoring : Detect chlorinated intermediates (e.g., 2-chloro-5-fluoropyrimidin-4-amine) using negative-ion ESI.

- Purification : Flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) removes residual piperidine and dimerization byproducts .

Data Contradiction Analysis

Example : Conflicting NMR shifts (δ 5.36 ppm vs. δ 5.12 ppm for C5-H) may arise from solvent polarity or tautomerism. Validate via:

Deuterium Exchange : NH protons in D₂O confirm amine tautomer dominance .

Cross-Validation : Compare crystallographic bond lengths (C5–N4 = 1.34 Å) with DFT-optimized structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.